1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)-
Description
Historical Development of Triazolo-Phthalazine Compounds
The evolution of triazolo-phthalazine derivatives traces back to mid-20th-century efforts to explore nitrogen-rich heterocycles for pharmacological applications. Early work focused on synthesizing fused triazole-phthalazine systems to exploit their aromatic stability and hydrogen-bonding capabilities. A pivotal advancement occurred in 2013 with Fedorov et al.’s discovery that substituted triazolo[4,3-a]phthalazines exhibit potent inhibition across bromodomain families, including BET proteins like BRD4 and non-BET members such as CREBBP. This breakthrough established triazolo-phthalazines as versatile scaffolds for epigenetic modulation.
Subsequent studies refined synthetic routes to enhance selectivity. For instance, Chung et al. demonstrated that strategic substitutions at the triazole and phthalazine rings could optimize binding to conserved asparagine residues in bromodomains. The introduction of sulfonamide and methyl groups at specific positions (e.g., meta-sulfonamide in compound 17 ) improved affinity by forming hydrogen bonds with arginine and asparagine side chains. These innovations laid the groundwork for derivatives like 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)-, which incorporate hydrophilic ether chains and methoxyaryl groups to balance potency and solubility.
Systematic Chemical Classification and IUPAC Nomenclature
The compound’s IUPAC name, 1,2,4-triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)-, reflects its fused heterocyclic core and substituent arrangement. The parent structure, 1,2,4-triazolo[3,4-a]phthalazine, consists of a phthalazine ring (a benzene fused to a pyridazine) linked to a 1,2,4-triazole moiety at positions 3 and 4. Numbering begins at the triazole’s nitrogen atoms, with the phthalazine component prioritized for substituent designation.
- Position 6 : A (2-methoxyethoxy)methyl group (–CH2OCH2CH2OCH3) extends from the phthalazine ring, enhancing hydrophilicity.
- Position 3 : A 4-methoxyphenyl group (–C6H4OCH3) attaches to the triazole, contributing π-stacking interactions.
This nomenclature aligns with IUPAC rules by prioritizing the triazolo-phthalazine core and specifying substituents in descending order of complexity.
Significance in Heterocyclic Chemistry and Drug Discovery
Triazolo-phthalazines occupy a critical niche in heterocyclic chemistry due to their dual capacity for hydrogen bonding and hydrophobic interactions. The 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- derivative exemplifies this duality:
- Epigenetic Target Engagement : The compound’s triazole nitrogen atoms coordinate with structural water molecules and asparagine residues (e.g., N1168 in CREBBP), while the 4-methoxyphenyl group engages in van der Waals interactions with hydrophobic pockets.
- Selectivity Modulation : Substituents like the (2-methoxyethoxy)methyl chain may displace conserved water networks in bromodomains, a strategy validated in analogues such as compound 17 .
Recent studies highlight its potential in polypharmacology. For example, Fedorov et al. reported that similar triazolo-phthalazines inhibit BRD4(1) (pIC50 4.7–5.9) and CREBBP (pIC50 5.2–6.3) with submicromolar potency. The table below summarizes key pharmacological data for analogous compounds:
| Compound | Target | ΔTm (°C) | pIC50 | Selectivity Profile |
|---|---|---|---|---|
| 7 | BRD4(1) | 2.2 | 5.7 | BET family, BRD9, CECR2 |
| 17 | CREBBP | 2.8 | 4.8 | Non-BET (CREBBP, CECR2) |
| 15 | BRD9 | 5.6 | 6.3 | Broad (BET and non-BET) |
Data adapted from Fedorov et al. (2013).
Contemporary Research Landscape and Knowledge Gaps
Current research prioritizes structural optimization to enhance target specificity. The 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- derivative’s ether chain may improve pharmacokinetics, but its exact impact on bromodomain selectivity remains uncharacterized. Key gaps include:
- Structure-Activity Relationships (SAR) : Limited data exist on how ether-linked substituents influence binding to non-BET bromodomains like CECR2 or BAZ2B.
- Synthetic Challenges : While Suzuki couplings (e.g., compound 34 synthesis) enable aryl group introduction, achieving regioselective functionalization at the 6-position requires further method development.
- Cellular Efficacy : Although in vitro assays demonstrate potency (e.g., FRAP assay IC50 <1 μM), in vivo stability and toxicity profiles are unexplored.
Emerging strategies, such as fusion reactions with dicarboxylic acids, could yield bifunctional inhibitors. However, the thermodynamic trade-offs between rigidity (e.g., cyclopropyl groups in compound 25 ) and solubility necessitate deeper investigation.
Properties
CAS No. |
98124-13-1 |
|---|---|
Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-(2-methoxyethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H20N4O3/c1-25-11-12-27-13-18-16-5-3-4-6-17(16)20-22-21-19(24(20)23-18)14-7-9-15(26-2)10-8-14/h3-10H,11-13H2,1-2H3 |
InChI Key |
YSKCSMCLWKOPTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Hydrazinophthalazine Intermediate
- Starting from phthalazinones, nucleophilic attack by hydrazine on the carbon adjacent to a leaving group (e.g., chlorine) leads to hydrazinophthalazine derivatives.
- This step involves refluxing the phthalazinone with hydrazine hydrate in an appropriate solvent such as ethanol or n-butanol.
- The reaction proceeds via nucleophilic substitution with elimination of HCl, confirmed by IR peaks characteristic of NH2 and NH groups (3379, 3285, 3147 cm⁻¹) and supported by 1H-NMR data.
Cyclization to Form the Triazole Ring
- The hydrazinophthalazine intermediate reacts with carbon electrophiles such as acetic anhydride or carbon disulfide to form the fused 1,2,4-triazolo ring.
- This cyclization involves nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon, followed by ring closure and elimination of small molecules (e.g., water or acetic acid).
- The resulting triazolo[3,4-a]phthalazine exhibits characteristic spectroscopic signatures confirming ring formation.
Representative Synthetic Procedure Summary
Analytical and Characterization Data
- Mass Spectrometry (MS): Molecular ion peaks consistent with calculated molecular weights (e.g., m/z 351.1 for [M+H]+).
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic aromatic and methoxy proton signals; disappearance of NH2 peaks upon cyclization.
- Infrared Spectroscopy (IR): Key absorptions for NH, C=N, C-O-C, and aromatic C-H stretching confirm functional groups.
- Purity: Typically >95% as determined by chromatographic methods and ELSD detection.
Research Findings and Notes
- The synthetic routes are robust and allow for structural diversification at the 3- and 6-positions, enabling the preparation of analogs for biological evaluation.
- The use of palladium-catalyzed cross-coupling is critical for introducing aryl groups with high regioselectivity.
- The nucleophilic substitution at the 6-position is facilitated by the presence of a good leaving group (chlorine) and the nucleophilicity of the 2-methoxyethoxy moiety.
- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.
- No direct literature specifically details the exact compound 1,2,4-triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)-, but closely related derivatives have been synthesized and characterized using the above methodologies.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Position
The chloromethyl group at the 6-position (e.g., in intermediates like 6-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine ) undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
-
Reaction with Pyrrolidine :
Heating 6-(chloromethyl) derivatives with excess pyrrolidine at 100°C for 8 hours yields 6-[(1-pyrrolidinyl)methyl]-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine (mp 184–186°C) . -
Reaction with Bis-N-(2-methoxyethyl)amine :
Prolonged heating (30 hours at 140°C) with bis-N-(2-methoxyethyl)amine produces N,N-bis(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazin-6-methanamine hydrochloride .
Esterification and Hydrolysis
The hydroxymethyl group at the 6-position can be esterified or oxidized:
-
Esterification with Thionyl Chloride :
Treatment with thionyl chloride in anhydrous chloroform converts 6-(hydroxymethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine to 6-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine (mp 180–182°C) . -
Hydrolysis of Nitriles :
Hydrolysis of 6-cyano derivatives under acidic ethanol conditions yields ethyl esters (e.g., 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine-6-carboxylic acid ethyl ester ) .
Reduction Reactions
Lithium borohydride (LiBH₄) reduces nitriles or esters to alcohols:
-
Reduction of Acetonitrile Derivatives :
Reaction with LiBH₄ in diglyme at 90°C for 8 hours converts 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine-6-acetonitrile to 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine-6-ethan-2-ol (mp 240–243°C) .
Oxygenation and Etherification
The 6-hydroxymethyl group participates in ether formation:
-
Etherification with 2-Methoxyethanol :
Alkylation of the chloromethyl intermediate with 2-methoxyethanol under basic conditions produces the 6-((2-methoxyethoxy)methyl) substituent .
Sulfonation and Sulfur-Based Reactions
Sulfur-containing derivatives are accessible via substitution:
-
Reaction with Ethylthiol :
6-(chloromethyl) derivatives react with ethylthiol to form 6-(ethylthio)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine (CAS 98123-78-5) .
Key Reactivity Trends:
-
The chloromethyl group at C6 is highly reactive toward nucleophiles (amines, thiols, alcohols).
-
Steric hindrance from the triazolo-phthalazine core limits reactivity at the C3 position (occupied by 4-methoxyphenyl).
-
Electronic effects from the electron-donating methoxy groups enhance stability during acidic/basic reactions .
Stability and Functional Group Compatibility:
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that various derivatives of 1,2,4-triazolo(3,4-a)phthalazine exhibit promising anticancer properties. For instance:
- A study synthesized several derivatives and evaluated their activity against human cancer cell lines such as MGC-803, EC-9706, HeLa, and MCF-7. The compound 11h showed significant anticancer activity with IC50 values ranging from 2.0 to 4.5 μM compared to the standard drug 5-fluorouracil. Flow cytometry analysis indicated that this compound induced early apoptosis and caused cell cycle arrest at the G2/M phase in EC-9706 cells .
- Another research effort focused on the development of 3-(aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines as leishmanicidal agents. These compounds demonstrated submicromolar IC50 values against promastigote and axenic amastigote forms of Leishmania braziliensis .
Antimicrobial Activities
The antimicrobial potential of 1,2,4-triazolo(3,4-a)phthalazine derivatives has also been extensively studied:
- A series of novel derivatives were synthesized from phthalic anhydride and evaluated for their antibacterial activity against Staphylococcus aureus and other strains. Notably, one derivative exhibited broad-spectrum inhibitory activity against both bacterial and fungal strains .
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, these compounds have shown promise in various other therapeutic areas:
- Positive Inotropic Agents : Some derivatives bearing substituted benzylpiperazine moieties were synthesized and evaluated for their positive inotropic activity. They exhibited improved in vitro activity compared to existing drugs like milrinone .
- Bromodomain Inhibitors : Certain substituted 1,2,4-triazolo[4,3-a]phthalazines have been identified as potent inhibitors of bromodomains (including BRD4), which are important drug targets in cancer therapy due to their role in regulating gene expression .
Data Summary Table
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Position 3 (Aryl substituents) :
- Position 6 (Alkoxy/ether chains) :
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound 1,2,4-triazolo(3,4-a)phthalazine, 6-((2-methoxyethoxy)methyl)-3-(4-methoxyphenyl)- , exploring its biological activity supported by recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a triazole ring fused with a phthalazine moiety. The synthesis typically involves the reaction of phthalic anhydride with hydrazine derivatives and subsequent modifications to introduce various substituents such as methoxy groups and ethoxy chains. This structural complexity contributes to its biological potency.
Biological Activity Overview
- Antimicrobial Activity : Several studies have demonstrated that triazolo-phthalazine derivatives exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives synthesized from phthalic anhydride showed significant inhibitory activity against Staphylococcus aureus and other pathogens .
- Antitrypanosomal Activity : Recent research highlights the efficacy of certain triazolo-phthalazine derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds demonstrated submicromolar IC50 values against promastigotes and axenic amastigotes, suggesting their potential as safer leishmanicidal agents .
- Inotropic Activity : Some derivatives have been evaluated for their positive inotropic effects on isolated heart preparations. Notably, a derivative exhibited an increase in stroke volume significantly greater than that of milrinone, a commonly used inotropic agent .
- Bromodomain Inhibition : The triazolo-phthalazine framework has also been explored for its ability to inhibit bromodomains, particularly BRD4 and BRD9. These compounds showed submicromolar activity, indicating potential applications in cancer therapy through modulation of epigenetic pathways .
Case Study 1: Antimicrobial Efficacy
A series of 1,2,4-triazolo(3,4-a)phthalazine derivatives were synthesized and tested against various microbial strains. The results indicated that these compounds exhibited moderate to high antimicrobial activity compared to standard antibiotics like streptomycin.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5l | Inhibitory | Moderate |
| 6a | Moderate | Inhibitory |
Case Study 2: Antitrypanosomal Activity
The encapsulation of triazolo-phthalazine compounds into polymeric nanoparticles enhanced their bioavailability and efficacy against T. cruzi. The study reported an IC50 of approximately 9 μM for intracellular amastigotes with selectivity indexes between 10 and 15 .
| Formulation Type | IC50 (μM) | Selectivity Index |
|---|---|---|
| PLGA-NP | 9 | 10 |
| PLA-NP | 8 | 15 |
The biological activities of these compounds are attributed to their ability to interact with specific biological targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or function.
- Inotropic Effects : Mechanistically related to the modulation of calcium channels or beta-adrenergic receptors.
- Bromodomain Inhibition : Involves non-covalent interactions that disrupt protein-protein interactions essential for gene regulation.
Q & A
Q. What are the common synthetic routes for preparing 1,2,4-triazolo[3,4-a]phthalazine derivatives with methoxyphenyl substituents?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
- Hydrazone formation : Reacting 1-hydrazinophthalazine with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions yields hydrazones, which are dehydrogenated to form triazolo-phthalazines .
- Imidoyl chloride route : 1-Chlorophthalazine derivatives react with aromatic acid hydrazides (e.g., 4-methoxyphenyl hydrazide) to generate triazolo cores via nucleophilic substitution .
- Key reagents : Sodium hydride in toluene for deprotonation, hydrazine hydrate for cyclization, and acetic acid for acid-catalyzed condensation .
- Characterization : Confirm structures using H NMR (e.g., δ 10.52–10.90 for hydrazone NH) and IR (e.g., 3400–3600 cm for NH stretches) .
Q. How is the structural purity of these derivatives validated in synthetic workflows?
- Chromatography : High-performance liquid chromatography (HPLC) is used to assess purity (>95% required for pharmacological studies) .
- Elemental analysis : Quantitative C/H/N/S analysis confirms stoichiometry (e.g., deviations <0.4% indicate high purity) .
- Spectroscopy : H NMR and C NMR resolve regioisomers (e.g., distinguishing triazolo N1 vs. N2 substitution) .
Q. What preliminary biological activities have been reported for this compound class?
- Antifungal potential : Molecular docking against 14-α-demethylase lanosterol (PDB:3LD6) suggests inhibition comparable to fluconazole, but in vitro validation is pending .
- Anticancer screening : Derivatives show moderate activity against HCT-116 colon cancer (IC ~15–23 µM) and MCF-7 breast cancer (IC ~57–66 µM) in cell viability assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of VEGFR-2 inhibitory activity?
- Critical substituents : The 3-(4-methoxyphenyl) group enhances hydrophobic interactions with VEGFR-2’s ATP-binding pocket, while the 6-((2-methoxyethoxy)methyl) side chain improves solubility without steric hindrance .
- Bioisosteric replacements : Replacing the phthalazine core with pyridazine reduces potency (ΔIC >10-fold), highlighting the scaffold’s importance .
- Docking insights : MD simulations reveal that derivatives with planar triazolo-phthalazine systems stabilize interactions with Lys868 and Glu885 residues in VEGFR-2 .
Q. How can contradictory biological data (e.g., inactivity in insecticidal assays vs. anticancer activity) be reconciled?
- Target specificity : Inactive insecticidal/nematicidal results (e.g., ) may reflect poor binding to invertebrate-specific enzymes (e.g., acetylcholinesterase), whereas anticancer activity involves human kinase inhibition (e.g., VEGFR-2) .
- Assay conditions : Differences in cell permeability (e.g., logP >3 reduces uptake in insect cells) or metabolic stability (e.g., CYP450-mediated degradation in vivo) can explain discrepancies .
Q. What methodologies resolve regioselectivity challenges during triazolo-phthalazine synthesis?
- Directing groups : Electron-withdrawing substituents (e.g., Cl at C6) favor cyclization at N1 over N2, as shown by H NMR monitoring of intermediate hydrazones .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by accelerating cyclization kinetics (yield improvement: 65% → 82%) .
Q. How can in silico ADMET profiling improve lead compound selection?
Q. What experimental strategies validate molecular docking predictions for antifungal activity?
- Enzyme inhibition assays : Directly measure 14-α-demethylase activity using lanosterol-to-ergosterol conversion rates (UV-Vis monitoring at 240 nm) .
- Resistance profiling : Compare activity against wild-type vs. fluconazole-resistant Candida strains (e.g., Candida glabrata ATCC 2001) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
